molecular formula C12H17NS B13339960 2-(4-Isopropylphenyl)thiazolidine

2-(4-Isopropylphenyl)thiazolidine

Katalognummer: B13339960
Molekulargewicht: 207.34 g/mol
InChI-Schlüssel: XRIHLVSNYUXWIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Isopropylphenyl)thiazolidine is a heterocyclic organic compound featuring a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)thiazolidine typically involves the reaction between 4-isopropylbenzaldehyde and cysteamine. The reaction proceeds through a condensation mechanism, forming the thiazolidine ring. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the thiazolidine ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts, such as ortho-boronic acid modified benzaldehydes, can improve reaction kinetics and drive the reaction at neutral pH .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Isopropylphenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(4-Isopropylphenyl)thiazolidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Isopropylphenyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby preventing the breakdown of proteins. The presence of the isopropylphenyl group enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

    Thiazolidine: The parent compound with a simpler structure.

    Thiazolidinedione: Known for its antidiabetic properties.

    Thiazole: Another heterocyclic compound with diverse biological activities.

Uniqueness: This structural modification distinguishes it from other thiazolidine derivatives and contributes to its unique biological and pharmacological properties .

Eigenschaften

Molekularformel

C12H17NS

Molekulargewicht

207.34 g/mol

IUPAC-Name

2-(4-propan-2-ylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C12H17NS/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI-Schlüssel

XRIHLVSNYUXWIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C2NCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.